molecular formula C17H13F4N3O4S B2799805 4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 946263-99-6

4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2799805
CAS No.: 946263-99-6
M. Wt: 431.36
InChI Key: CQBNLWODOZJFLR-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked to a pyridazine core via an ethyl bridge. The pyridazine moiety is further substituted with a furan-2-yl group at the 3-position. This compound’s design integrates pharmacophoric elements commonly associated with bioactivity, including sulfonamide (implicated in enzyme inhibition), fluorine atoms (enhancing metabolic stability and lipophilicity), and heterocyclic systems (pyridazine and furan) that may facilitate target binding .

Properties

IUPAC Name

4-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N3O4S/c18-13-4-3-11(10-12(13)17(19,20)21)29(26,27)22-7-8-24-16(25)6-5-14(23-24)15-2-1-9-28-15/h1-6,9-10,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBNLWODOZJFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19F4N4O3SC_{21}H_{19}F_4N_4O_3S, with a molecular weight of approximately 440.46 g/mol. Its structure includes a trifluoromethyl group, a furan moiety, and a pyridazine derivative, which are significant for its biological interactions.

Property Value
Molecular FormulaC21H19F4N4O3S
Molecular Weight440.46 g/mol
Key Functional GroupsTrifluoromethyl, Furan, Pyridazine, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group may enhance its binding affinity to target proteins, potentially leading to inhibition of their activity.

Interaction Studies

Studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Compounds like this one have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • HDAC Inhibition : The compound may act as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cell cycle and apoptosis.

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Effects :
    • In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
    • IC50 values for related compounds indicate strong inhibitory effects on tumor cell growth.
  • Apoptosis Induction :
    • Flow cytometry analyses reveal that treatment with similar compounds significantly increases apoptosis rates in cancer cells.
    • For instance, an increase in the percentage of apoptotic cells was observed when treated with concentrations ranging from 1 to 9 μM.
  • Cell Cycle Arrest :
    • Compounds have been shown to induce G2/M phase arrest in cancer cells, contributing to their antitumor efficacy.
    • The percentage of cells in the G2/M phase increased significantly after treatment with these compounds.

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a structurally similar compound, demonstrating an IC50 value of 1.30 μM against HepG2 cells. The compound showed a tumor growth inhibition (TGI) rate of 48.89% in xenograft models compared to standard treatments .

Study 2: HDAC Inhibition

Another investigation focused on the HDAC inhibitory activity of related compounds, revealing selectivity for HDAC3 with an IC50 value around 95.48 nM. This selectivity suggests potential applications in treating cancers where HDAC overexpression is prevalent .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific properties.
  • Reactivity Studies: Its ability to undergo various chemical transformations makes it a subject of interest in studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Bioactive Compound Investigation: Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Its structural components contribute to interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Compounds similar to this one have shown significant antimicrobial activity by inhibiting folic acid synthesis in bacteria. This mechanism is crucial for the development of new antibiotics.

Anticancer Activity

Studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The furan and pyridazine moieties are particularly important in enhancing these activities.

Medicine

  • Drug Development: The compound is being explored for its potential use in drug development, especially targeting specific enzymes or receptors associated with diseases like cancer and bacterial infections.

Neurological Effects

Recent studies suggest that sulfonamide derivatives can modulate neuroplasticity and dopaminergic tone, indicating potential applications in treating neurodegenerative diseases or addiction.

Industrial Applications

  • Material Development: The compound's unique properties make it suitable for developing new materials, such as polymers or coatings, which could have applications in various industries.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of sulfonamide derivatives similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth due to the inhibition of folic acid synthesis.

Case Study 2: Anticancer Potential

Research on related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The study highlighted the importance of the furan and pyridazine components in enhancing anticancer activity through specific pathways.

Case Study 3: Neurological Applications

A recent study explored the effects of a sulfonamide derivative on models of nicotine addiction. Findings suggested that it could normalize neuroplasticity, providing insights into potential treatments for addiction and neurodegenerative disorders.

Comparison with Similar Compounds

N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (Compound 10a)

  • Core Structure: Pyridinone (2-oxopyridin-1(2H)-yl) vs. pyridazine in the target compound.
  • Substituents: Benzo[d]thiazole at the pyridinone 3-position vs. furan-2-yl at the pyridazine 3-position.
  • Synthesis: Prepared via condensation of sodium salts of enones with sulfonohydrazides under reflux, followed by acetic acid-mediated cyclization . This contrasts with the target compound’s unreported synthesis, which likely involves pyridazine ring formation and sulfonamide coupling.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core Structure : Pyrazolo[3,4-d]pyrimidine vs. pyridazine in the target compound.
  • Substituents: Chromenone and fluorophenyl groups vs. furan and trifluoromethylbenzene.
  • Physicochemical Data : Melting point 175–178°C; molecular weight 589.1 g/mol . The target compound’s predicted molecular weight (~489 g/mol) suggests lower steric bulk.
  • Synthetic Route : Palladium-catalyzed cross-coupling and boronic acid integration, differing from the target compound’s likely nucleophilic substitution or cyclocondensation steps.

6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

  • Core Structure : Furo[2,3-b]pyridine vs. pyridazine.
  • Substituents : Pyrimidine-cyclopropylcarbamoyl vs. furan-2-yl.

Functional Implications

  • Pyridazine vs. Pyridinone/Pyrimidine: The pyridazine core’s dual adjacent nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridinone or pyrimidine derivatives.
  • Fluorine/Trifluoromethyl Effects: The target compound’s 4-fluoro-3-(trifluoromethyl)benzenesulfonamide group likely increases lipophilicity and metabolic stability relative to non-fluorinated analogues.
  • Furan vs. Benzothiazole/Chromenone: The furan’s smaller size and oxygen heteroatom could reduce steric hindrance and modulate electronic properties compared to bulkier substituents like benzo[d]thiazole or chromenone.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including the formation of the pyridazinone core, introduction of the furan-2-yl substituent, and sulfonamide coupling. Key steps require temperature control (e.g., 5°C for drop-wise additions to minimize side reactions) and solvent selection (e.g., DMF for polar intermediates, THF for nucleophilic substitutions). Catalysts such as potassium carbonate are used to facilitate coupling reactions .
  • Optimization : Reaction yields can be improved by adjusting stoichiometry, solvent polarity, and reaction time. TLC monitoring is essential to track intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Techniques :

  • NMR spectroscopy : Confirms regiochemistry of the pyridazinone ring and sulfonamide linkage. 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl group integrity .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed vs. calculated [M+Na]+^+ peaks) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers design initial biological screening assays for this compound?

  • Approach : Prioritize targets based on structural analogs. For example, sulfonamide derivatives often inhibit carbonic anhydrase or COX-2. Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity. Dose-response curves (0.1–100 µM) can identify preliminary IC50_{50} values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields or biological activity data?

  • Data Reconciliation : Compare reaction conditions across studies. For instance, solvent choice (DMF vs. THF) may explain yield discrepancies due to differing solubilities of intermediates. For biological data, validate assay protocols (e.g., enzyme source, buffer pH) and confirm compound stability under test conditions .
  • Case Study : A 2023 study reported 60% yield using DMF, while a 2024 protocol achieved 75% in THF. This difference may arise from improved intermediate solubility in THF .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methods :

  • Docking simulations : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2). Focus on the sulfonamide group’s interactions with catalytic residues .
  • DFT calculations : Analyze electron density of the trifluoromethyl group to assess its impact on binding energetics .
    • Validation : Correlate computational predictions with experimental IC50_{50} values from enzymatic assays .

Q. What experimental approaches can elucidate multi-target mechanisms (e.g., dual inhibition of enzymes)?

  • Experimental Design :

  • Kinetic assays : Measure inhibition constants (KiK_i) for carbonic anhydrase and COX-2 simultaneously using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with target enzymes to identify binding pockets (e.g., SHELX programs for structure refinement) .
    • Data Interpretation : Competitive vs. non-competitive inhibition patterns reveal mechanistic differences. For example, a 2023 study showed non-competitive inhibition of 5-LOX, suggesting allosteric modulation .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Crystallization Tips :

  • Solvent screening : Use vapor diffusion with PEG-based precipitants.
  • SHELX refinement : Employ SHELXL for high-resolution data (>1.2 Å) to resolve disorder in the furan ring .
    • Case Example : A 2024 study achieved a 1.8 Å resolution structure by optimizing cryoprotectant conditions (20% glycerol) .

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